(1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride
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Overview
Description
(1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride is a chemical compound with a unique structure that includes a cyclobutyl group, a trifluoroethyl group, and an azanium ion paired with a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The cyclobutyl and trifluoroethyl groups can be subjected to oxidation or reduction under appropriate conditions.
Addition Reactions: The azanium ion can engage in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiolated derivative, while oxidation may produce a ketone or aldehyde derivative .
Scientific Research Applications
Chemistry
In chemistry, (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutics .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with enhanced performance characteristics, such as increased thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the cyclobutyl group can influence the overall conformation and stability of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropyl-2,2,2-trifluoroethyl)azanium;chloride
- (1-Cyclopentyl-2,2,2-trifluoroethyl)azanium;chloride
- (1-Cyclohexyl-2,2,2-trifluoroethyl)azanium;chloride
Uniqueness
Compared to these similar compounds, (1-Cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride offers a unique combination of structural features that can enhance its chemical reactivity and biological activity. The cyclobutyl group provides a distinct steric profile that can influence the compound’s interaction with molecular targets, while the trifluoroethyl group enhances its metabolic stability and bioavailability .
Properties
IUPAC Name |
(1-cyclobutyl-2,2,2-trifluoroethyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUPGJBPRKSYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(F)(F)F)[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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